BAM 15

Content Navigation

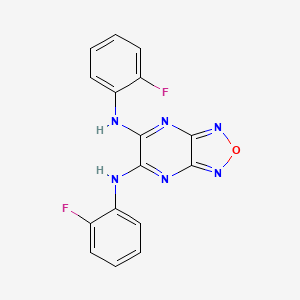

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

BAM 15 is a potent, cell-permeable mitochondrial protonophore uncoupler that dissipates the mitochondrial membrane potential, thereby uncoupling oxidative phosphorylation from ATP synthesis. [REFS-1, REFS-2] It belongs to the general class of chemical uncouplers used to study cellular respiration, which includes widely-used historical compounds like carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) and 2,4-dinitrophenol (DNP). [REFS-2, REFS-3] Unlike these classical uncouplers, BAM 15 was specifically developed to avoid off-target effects, particularly at the plasma membrane, which is a critical differentiator for experimental reproducibility and in vivo applications. [REFS-2, REFS-4]

References

- [2] Kenwood, B. M., et al. (2014). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Molecular Metabolism, 3(2), 114-123.

- [4] Al-zubaidy, M. F., et al. (2018). Mitochondrial uncoupler BAM15 inhibits artery constriction and potently activates AMPK in vascular smooth muscle cells. Acta Pharmacologica Sinica, 40(4), 464-473.

Substituting BAM 15 with classical uncouplers like FCCP or CCCP is a critical experimental error. While all are protonophores, FCCP and its analogs exhibit significant off-target activity, most notably causing depolarization of the plasma membrane. [REFS-1, REFS-2] This non-specific membrane activity introduces confounding variables, leads to rapid cytotoxicity, and creates an extremely narrow effective concentration range, complicating experimental design and compromising data interpretation. [REFS-1, REFS-3] BAM 15 was specifically designed to be a mitochondria-selective uncoupler, providing a stable and predictable uncoupling response without the plasma membrane-associated toxicity, making it a fundamentally different tool for reliable metabolic studies. [REFS-1, REFS-4]

References

- [1] Kenwood, B. M., et al. (2014). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Molecular Metabolism, 3(2), 114-123.

- [2] Safa, H., et al. (2023). BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. Frontiers in Pharmacology, 14, 1261642.

- [3] Alexopoulos, S. J., et al. (2020). Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. Molecular Metabolism, 39, 101001.

- [4] Child, D. D., et al. (2022). BAM15 Relieves Neurodegeneration in Aged Caenorhabditis elegans and Extends Lifespan. International Journal of Molecular Sciences, 23(22), 14298.

Processability Advantage: Wider Effective Concentration Range for Simplified Workflows

BAM 15 demonstrates a significantly wider effective concentration range compared to FCCP before inducing inhibitory or toxic effects. In CHO-K1 cells, BAM 15 sustained elevated oxygen consumption rates (OCR) over a 100-fold concentration range (0.5 µM to 50 µM). In contrast, FCCP showed a narrow peak activity at 1 µM, with higher concentrations causing a rapid decline in respiration to sub-basal levels. [1] This broad operational window for BAM 15 simplifies experimental setup, reduces the need for extensive titration, and minimizes the risk of toxicity-induced artifacts, which is a common failure mode with FCCP. [REFS-1, REFS-2]

| Evidence Dimension | Effective Concentration Range (Sustained OCR >150% of basal) |

| Target Compound Data | Sustains elevated OCR from 0.5 µM to 50 µM (100-fold range) |

| Comparator Or Baseline | FCCP: Peak activity at ~1 µM, followed by rapid inhibition at >1 µM concentrations |

| Quantified Difference | BAM 15 possesses a dose-tolerance range >20x that of FCCP (<5% of BAM15's range). [<a href="https://www.cell.com/molecular-metabolism/fulltext/S2212-8778(20)30073-5" target="_blank">1</a>] |

| Conditions | Oxygen Consumption Rate (OCR) measured in CHO-K1 cells using a Seahorse XF Analyzer. [<a href="https://www.cell.com/molecular-metabolism/fulltext/S2212-8778(20)30073-5" target="_blank">1</a>] |

This provides a crucial processability and reproducibility advantage, as BAM 15 is more tolerant to concentration variations, making experiments easier to optimize and less prone to failure.

Membrane Selectivity: No Plasma Membrane Depolarization Compared to FCCP

The primary procurement differentiator for BAM 15 is its selectivity for the mitochondrial membrane over the plasma membrane. In whole-cell patch-clamp recordings of L6 myoblasts, application of 10 µM FCCP induced a significant and reversible plasma membrane depolarization. In the exact same cells under identical conditions, 10 µM BAM 15 had no effect on the plasma membrane potential. [1] This demonstrates that BAM 15 uncouples mitochondria without the key off-target effect that compromises cellular integrity and confounds experimental results when using FCCP. [REFS-1, REFS-2]

| Evidence Dimension | Change in Plasma Membrane Potential (Current Clamp) |

| Target Compound Data | No effect at 10 µM |

| Comparator Or Baseline | FCCP: Caused significant, reversible membrane depolarization at 10 µM |

| Quantified Difference | Qualitatively absolute; BAM 15 does not depolarize while FCCP does. |

| Conditions | Whole-cell patch-clamp electrophysiology on L6 myoblasts. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3912213/" target="_blank">1</a>] |

This selectivity is critical for any study where cell viability, ion homeostasis, or membrane-dependent signaling is important, as it eliminates a major source of experimental artifacts.

Reduced Cytotoxicity: Superior Viability in Head-to-Head Cellular Assays

Directly linked to its membrane selectivity, BAM 15 is significantly less cytotoxic than equipotent concentrations of classical uncouplers. In a comparative study using A10 vascular smooth muscle cells, treatment with 10 µmol/L CCCP or niclosamide resulted in observable cell death and reduced cell density. In contrast, cells treated with 10 µmol/L BAM 15 showed no significant change in cell state or density compared to the vehicle control. [1] This lower toxicity is a consistent finding and is attributed to the absence of plasma membrane disruption, a primary driver of FCCP/CCCP-induced cell death. [REFS-1, REFS-2]

| Evidence Dimension | Cell Viability / Cytotoxicity |

| Target Compound Data | No significant change in cell state or density at 10 µmol/L |

| Comparator Or Baseline | CCCP & Niclosamide: Reduced cell density and observable cell death at 10 µmol/L |

| Quantified Difference | Qualitative but clear difference in cell morphology and survival. |

| Conditions | A10 vascular smooth muscle cells treated for 24 hours. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6453913/" target="_blank">1</a>] |

For long-duration experiments or in vivo studies, the lower cytotoxicity of BAM 15 is a decisive advantage, enabling chronic dosing and ensuring that observed effects are from metabolic uncoupling, not general toxicity.

High-Reproducibility Cellular Bioenergetics Assays (e.g., Seahorse)

For determining maximal mitochondrial respiration, BAM 15's wide effective concentration range simplifies protocol optimization and reduces the risk of cell death at super-maximal concentrations, a common issue with FCCP that leads to data misinterpretation. [1] This makes it the compound of choice for generating reliable and reproducible oxygen consumption rate (OCR) data.

Studies Involving Electrophysiology or Ion Channel Function

When investigating the interplay between mitochondrial function and cellular electrophysiology, BAM 15 is essential. Its lack of effect on the plasma membrane potential ensures that observed changes in ion channel activity or membrane voltage are due to metabolic shifts, not a direct, confounding artifact of the uncoupler itself. [2]

Long-Term or Chronic Treatment Models (In Vitro and In Vivo)

The significantly lower cytotoxicity of BAM 15 compared to FCCP or CCCP makes it suitable for experiments requiring prolonged exposure, such as studies on aging, chronic metabolic disease, or long-term adaptation to metabolic stress. [REFS-3, REFS-4] Its improved safety profile has enabled successful in vivo studies, including protection from ischemia-reperfusion injury, which are challenging with more toxic classical uncouplers. [2]

References

- [1] Alexopoulos, S. J., et al. (2020). Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. Molecular Metabolism, 39, 101001.

- [2] Kenwood, B. M., et al. (2014). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Molecular Metabolism, 3(2), 114-123.

- [3] Al-zubaidy, M. F., et al. (2018). Mitochondrial uncoupler BAM15 inhibits artery constriction and potently activates AMPK in vascular smooth muscle cells. Acta Pharmacologica Sinica, 40(4), 464-473.

- [4] Child, D. D., et al. (2022). BAM15 Relieves Neurodegeneration in Aged Caenorhabditis elegans and Extends Lifespan. International Journal of Molecular Sciences, 23(22), 14298.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Kenwood BM, Calderone JA, Taddeo EP, Hoehn KL, Santos WL. Structure-activity

3: Kenwood BM, Weaver JL, Bajwa A, Poon IK, Byrne FL, Murrow BA, Calderone JA,

4: Kunapuli P, Lee S, Zheng W, Alberts M, Kornienko O, Mull R, Kreamer A, Hwang